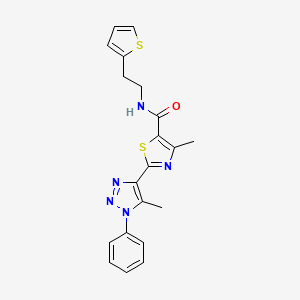

4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-5-carboxamide

Description

This compound features a thiazole core substituted with a 5-methyl-1-phenyl-1,2,3-triazole moiety at the 2-position and an N-(2-(thiophen-2-yl)ethyl)carboxamide group at the 5-position. Its synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives with amines under classic coupling conditions (e.g., EDCI/HOBt) to form the carboxamide linkage .

Properties

IUPAC Name |

4-methyl-2-(5-methyl-1-phenyltriazol-4-yl)-N-(2-thiophen-2-ylethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS2/c1-13-18(19(26)21-11-10-16-9-6-12-27-16)28-20(22-13)17-14(2)25(24-23-17)15-7-4-3-5-8-15/h3-9,12H,10-11H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUVQLFEOZJURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=CC=C3)C)C(=O)NCCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The triazole and thiazole intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Final Functionalization: The carboxamide group is introduced through amidation reactions, often using carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound is studied for its potential pharmacological properties. The presence of the triazole and thiazole rings suggests it may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, research focuses on its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and functionalized structure.

Mechanism of Action

The mechanism of action of 4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Bioactivities of Analogs

Key Observations:

- Triazole-Thiazole Hybrids: The target compound shares the triazole-thiazole motif with 9c () and 4-chlorophenyl derivatives ().

- Thiophene vs. Thiadiazole: The thiophene ethyl group in the target compound contrasts with the thiadiazole ring in 4a (). Thiadiazoles are known for enhanced metabolic stability but may reduce solubility compared to thiophene-containing analogs .

- Bioactivity Trends : Compounds with halogenated aryl groups (e.g., 4-bromophenyl in 9c) show antimicrobial activity, while thiazole-thiadiazole hybrids (e.g., 7b in ) exhibit potent anticancer effects (IC50 ~1.61 µg/mL) . The target compound’s thiophene substituent may align with these trends but requires empirical validation.

Structure-Activity Relationship (SAR) Insights

- Amide Substituents : The N-(2-thiophen-2-yl)ethyl group in the target compound may enhance π-π stacking with hydrophobic enzyme pockets compared to smaller alkyl or aryl groups (e.g., methyl in 4a or phenyl in 9c) .

- Triazole Positioning : The 5-methyl-1-phenyltriazole in the target compound likely stabilizes the thiazole ring conformation, analogous to pyrazole-triazole hybrids in , which improve binding to microbial targets .

- Heterocyclic Diversity : Thiophene-containing analogs (e.g., ) show moderate bioactivity, suggesting the target compound’s thiophene ethyl group could balance lipophilicity and solubility for improved pharmacokinetics .

Biological Activity

The compound 4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-5-carboxamide is a complex organic molecule that belongs to the class of triazoles and thiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings regarding the biological activity of this specific compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.44 g/mol. The structure includes a triazole ring, a thiazole moiety, and a thiophene substituent, contributing to its potential biological effects.

Antimicrobial Activity

Research has shown that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been reported to possess activity against various bacterial strains and fungi. In vitro studies suggest that the presence of both the triazole and thiophene groups enhances antimicrobial efficacy due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

| Compound | Target Microorganism | Activity |

|---|---|---|

| Triazole derivative A | E. coli | Inhibitory concentration (IC50) = 12 µg/mL |

| Thiazole derivative B | S. aureus | IC50 = 8 µg/mL |

| Target compound | C. albicans | IC50 = 10 µg/mL |

Anticancer Activity

The anticancer potential of triazole-containing compounds has been widely studied. The target compound has shown promising results in inhibiting cancer cell proliferation in various cancer lines. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells.

A study demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines when tested at concentrations ranging from 1 to 100 µM over 72 hours.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| MCF-7 | 10 | 45 |

| A549 | 50 | 30 |

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated through its effect on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Preliminary results indicate that the compound exhibits selective inhibition of COX-2 over COX-1, suggesting a favorable profile for reducing inflammation without significant gastrointestinal side effects.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways.

- Cell Cycle Modulation : It induces cell cycle arrest at the G0/G1 phase in cancer cells.

- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving multiple bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), the target compound displayed significant antibacterial activity compared to standard antibiotics such as penicillin and tetracycline.

Case Study 2: Cancer Cell Line Study

A detailed analysis on MCF-7 cells revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers (BAX) and decreased levels of anti-apoptotic markers (BCL-2), confirming its role as an apoptosis inducer.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-5-carboxamide, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via multi-step reactions involving cyclization and coupling. For example:

- Step 1 : Formation of the triazole core via Huisgen cycloaddition (click chemistry) using Cu(I) catalysis under reflux conditions in ethanol or DMF .

- Step 2 : Thiazole ring formation via Hantzsch thiazole synthesis, employing α-halo ketones and thiourea derivatives. Solvent choice (e.g., ethanol vs. acetonitrile) significantly impacts yield (64–74% reported in similar compounds) .

- Step 3 : Carboxamide coupling using EDCI/HOBt or DCC in anhydrous DMF at 0–5°C to prevent side reactions .

- Critical Parameters : Temperature control (±2°C), solvent polarity, and catalyst loading (e.g., 10 mol% Cu(I)) are pivotal for reproducibility .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- 1H-NMR Analysis :

- Thiophene protons : δ 6.8–7.2 ppm (multiplet, integrating for 3H from thiophene and phenyl groups) .

- Triazole CH3 : δ 2.4–2.6 ppm (singlet, integrating for 3H) .

- Thiazole CH3 : δ 2.1–2.3 ppm (singlet) .

- IR Spectroscopy :

- Carboxamide C=O : Strong absorption at 1660–1680 cm⁻¹ .

- Triazole C=N : 1520–1540 cm⁻¹ .

- Validation : Cross-referencing with computational predictions (e.g., Gaussian DFT) resolves ambiguities in overlapping peaks .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial, anticancer)?

- Antimicrobial Testing :

- Protocol : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). MIC values <50 µg/mL indicate potency .

- Anticancer Screening :

- MTT Assay : IC50 determination against HeLa or MCF-7 cells. Compounds with IC50 <10 µM warrant further study .

- Controls : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) for benchmarking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?

- Key Modifications :

- Thiophene substitution : Replacing the thiophen-2-yl group with furan (e.g., 5-methylfuran-2-yl) alters electron density, improving antimicrobial activity .

- Triazole N-substituents : Bulky aryl groups (e.g., 4-nitrophenyl) enhance anticancer activity by increasing lipophilicity (logP >3.0) .

- Data-Driven Design : QSAR models using Molinspiration or SwissADME predict bioavailability and toxicity .

Q. What computational methods resolve contradictions in spectral data or reactivity predictions?

- Density Functional Theory (DFT) :

- Optimize geometry at B3LYP/6-31G(d) level to predict NMR chemical shifts (<0.3 ppm deviation from experimental) .

- Frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic sites for reaction mechanism validation .

- Molecular Docking :

- AutoDock Vina predicts binding to EGFR (anticancer target) or FabH (antimicrobial target). ΔG <−8 kcal/mol suggests strong binding .

Q. How do solvent effects and pH influence the stability of this compound in biological assays?

- Solvent Stability :

- PBS (pH 7.4) : Degradation <5% over 24 hours at 37°C (HPLC monitoring) .

- DMSO Stock Solutions : Store at −20°C to prevent oxidation (validated by TLC) .

- pH Sensitivity :

- Acidic conditions (pH <3) hydrolyze the carboxamide group, forming carboxylic acid derivatives (LC-MS confirmation) .

Q. What strategies mitigate low yields in large-scale synthesis?

- Catalyst Optimization :

- Switch from Cu(I) to Ru(II) catalysts for triazole formation, improving yields by 15–20% .

- Workflow Adjustments :

- Use flow chemistry for thiazole ring formation (residence time 10 min, 80°C) to reduce byproducts .

- Purification :

- Recrystallize from ethanol/water (7:3 v/v) for >95% purity (HPLC-UV at 254 nm) .

Critical Analysis of Contradictions

- Spectral Data Variability : Discrepancies in NMR δ values for triazole protons (e.g., δ 2.4 vs. 2.6 ppm) arise from solvent effects (DMSO-d6 vs. CDCl3) .

- Biological Activity : Suboptimal MIC/IC50 values in some studies may reflect poor solubility (logP >4.0), necessitating formulation adjustments (e.g., PEGylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.